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‘ Compound of Interest

Compound Name: 3-lodopentane

Cat. No.: B157830

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopentane. The document is inte
scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties,
and experimental protocols for its synthesis and common reactions. The information is presented in a structured format, including data tables and vis!
easy reference and application in a laboratory setting.

Chemical Structure and Identification

3-lodopentane is a secondary alkyl iodide characterized by a pentane backbone with an iodine atom substituted at the third carbon position. Its symi
influences its spectroscopic properties.

Table 1: Structural and Identification Data for 3-lodopentane

Parameter Value Citation(s)
IUPAC Name 3-iodopentane [1]
Molecular Formula CsHul [1][2]

CAS Number 1809-05-8 (2]
Canonical SMILES CCcC()cC [2]

InChl INChI=1S/C5H111/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 121
InChiKey VRQDQJYBWZERBW-UHFFFAOYSA-N 121

digraph "3-Iodopentane Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];

node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes

Cl [label="CHs3", pos="0,0!"];

C2 [label="CH:", pos="1,0.5!"1;

C3 [label="CH", pos="2,0!"];

C4 [label="CH:2", pos="3,0.5!"1;

C5 [label="CHs", pos="4,0!"];

I[label="I", pos="2,-1!", fontcolor="#EA4335"];
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// Bonds
Cl -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
3 --1I;
}

Caption: 2D structure of 3-lodopentane.

Physicochemical Properties

3-lodopentane is a flammable liquid with low solubility in water and is soluble in many organic solvents, consistent with its non-polar alkyl structure.[*

Table 2: Physicochemical Properties of 3-lodopentane

Property Value Unit Citation(s)
Molecular Weight 198.05 g/mol [1][2]
Density ~1.52 g/lcm3 [4]

Boiling Point 146.6 °C at 760 mmHg [4]

Melting Point -85.6 (estimate) °C

Flash Point 44.6 °C [4]

Vapor Pressure 5.82 mmHg at 25°C [4]
Refractive Index 1.497 [4]

LogP (Octanol/Water) 3.39 [5]

Water Solubility Low (quantitative data not readily available)  [3]

Reactivity and Chemical Behavior

The chemical behavior of 3-iodopentane is dominated by the carbon-iodine bond. The C-I bond is relatively weak, with a bond dissociation energy of
kcal/mol, making the iodide ion an excellent leaving group.[6] This facilitates nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

3-lodopentane readily undergoes Sn2 reactions with a variety of nucleophiles. Due to its secondary nature, Sn1 reactions are also possible, particula
nucleophiles in polar protic solvents.

Elimination Reactions

Treatment of 3-iodopentane with a strong, non-nucleophilic base will lead to an E2 elimination reaction. The major product of this reaction is 2-pente
rule.[7]

Experimental Protocols

The following are representative protocols for the synthesis and a common reaction of 3-iodopentane, based on established chemical principles.

Synthesis of 3-lodopentane from 3-Pentanol

This method involves the conversion of the hydroxyl group of 3-pentanol into a good leaving group, followed by substitution with iodide.[8]

Reaction: CHsCH2CH(OH)CH2CHs — CH3CH2CH(l)CH2CHs

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.solubilityofthings.com/1-iodopentane
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodopentane
https://www.chemeo.com/cid/31-485-9/3-Iodopentane
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://sielc.com/3-iodopentane
https://www.solubilityofthings.com/1-iodopentane
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://glaserr.missouri.edu/vitpub/teaching/2210s24/Sources/LIT_elimination-reactions.pdf
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.chegg.com/homework-help/questions-and-answers/devise-synthesis-prepare-3-iodopentane-3-pentanol-stackrel-text-step-2-longrightarrow-part-q121391756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Materials:

¢ 3-Pentanol

» Concentrated Hydriodic Acid (HI) or an alternative iodinating agent (e.g., P/I2)

« Diethyl ether

o Saturated sodium bicarbonate soluti

on

o Saturated sodium thiosulfate solution

e Brine

* Anhydrous magnesium sulfate

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-pentanol.

» Cool the flask in an ice bath and slowly add 1.5 equivalents of concentrated hydriodic acid.

« After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux to inc

Monitor the reaction progress using

« Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

TLC or GC.

« Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize ex

sodium thiosulfate solution (to remove any remaining iodine), and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

« The crude 3-iodopentane can be purified by fractional distillation under reduced pressure.

Starting Materials

3-Pentanol
[~

\

Reaction

Completion

Reaction Mixture

-
_
Hydriodic Acid

Caption: Experimental workflow for the synthesis of 3-iodopentane.
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Nucleophilic Substitution: Synthesis of 3-Azidopentane

This protocol describes a typical Sn2 reaction using sodium azide as the nucleophile.

Reaction: CH3CH2CH(I)CH2CHs + NaN3 - CH3CH2CH(Ns)CH2CHs + Nal

Materials:

+ 3-lodopentane

¢ Sodium azide (NaNs)
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¢ Anhydrous Dimethylformamide (DMF)

» Diethyl ether

» Deionized water

* Anhydrous sodium sulfate

Procedure:

¢ In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-iodopentane in anhydrous DMF.
e Add 1.5 equivalents of sodium azide to the stirred solution.

« Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

« Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

* Separate the layers and extract the aqueous layer with diethyl ether.

+ Combine the organic layers, wash with water and brine to remove DMF and residual salts.

« Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-azidopentane.
« Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data

Due to the plane of symmetry in 3-iodopentane, its NMR spectra are simplified, showing three distinct sets of signals.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted *H and 3C NMR Chemical Shifts for 3-lodopentane

Atom Position 'H Chemical Shift (ppm) 1H Multiplicity 13C Chemical Shift (ppm) Citation(s)
C3-H ~41-43 Multiplet ~45 - 50 [6]
C2/C4-Hz ~1.8-2.0 Multiplet ~30-35 [6]
C1/C5-Hs ~0.9-1.1 Triplet ~10-15 [6]

Note: These are estimated values
and can vary based on the
solvent and experimental
conditions.

Mass Spectrometry

The mass spectrum of 3-iodopentane will show a molecular ion peak (M*) at m/z = 198. The fragmentation pattern is dictated by the cleavage of bor
iodine-bearing carbon.

Table 4: Expected Mass Spectrometry Fragmentation for 3-lodopentane
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m/z Value lon Fragment Comments

198 [CH3CH2CH(I)CH2CH3s]* Molecular ion (M+) peak.

169 M - CaHs]* Loss of an efhyl. radical. A prominent peak ¢
alpha to the iodine.

127 [+ lodine cation.

71 [CsH1a]* Loss of an iodine radical.

43 [CsH7]* Propyl cation fragment.

29 [CaHs]* Ethyl cation fragment.

digraph "MS Fragmentation" {

rankdir=LR;

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, color="#5F6368", fontcolor="#202124", fil
edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

"3-Iodopentane" -> "Molecular Ion (m/z 198)" [label="Ionization"];
"Molecular Ion (m/z 198)" -> "Fragment (m/z 169)" [label="- CzHs*"];
"Molecular Ion (m/z 198)" -> "Fragment (m/z 71)" [label="- Ie"];
"Fragment (m/z 71)" -> "Fragment (m/z 43)" [label="- Cz2H4"];
"Fragment (m/z 71)" -> "Fragment (m/z 29)" [label="- CsHe"];

}

Caption: Simplified mass spectrometry fragmentation pathway.

Safety and Handling

3-lodopentane is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipi
safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Table 5: GHS Hazard Information for 3-lodopentane

Hazard Statement Code Description Citation(s)

Flammable H226 Flammable liquid and vapor [1]

Skin Irritant H315 Causes skin irritation [1]

Eye Irritant H319 Causes serious eye irritation [1]

Respiratory Tract Irritant H335 May cause respiratory irritation [1]
Conclusion

3-lodopentane is a valuable secondary alkyl halide for various organic transformations, primarily driven by the reactivity of the carbon-iodine bond. It
simplifies spectral analysis, making it a useful model compound for studying reaction mechanisms. The information provided in this guide, including it
properties, detailed reactivity, and representative experimental protocols, serves as a foundational resource for its application in research and develoj
precautions are essential when handling this compound.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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